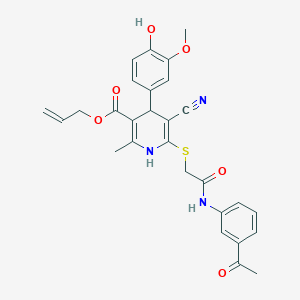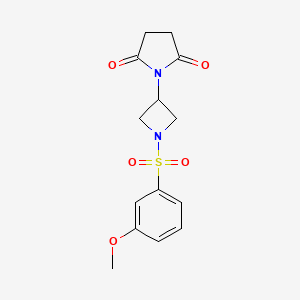
1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39. It is a derivative of pyrrolidine-2,5-dione, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle. The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Asymmetric Synthesis
The compound has been involved in the asymmetric synthesis of 3-pyrrole substituted β-lactams through catalyzed reactions, indicating its utility in creating stereochemically complex structures with potential biological activities. These syntheses leverage the chemical's reactivity for constructing novel azetidinones with high diastereoselectivity, showcasing its importance in the development of new synthetic methodologies (Yadav et al., 2022).
Catalytic Transformations
The compound also plays a role in catalytic transformations, such as the Bi/Sn or Ti/Sn redox-promoted cyclization of azetidinones derived from penicillin G, leading to the formation of 3-hydroxycephems. This application highlights its potential in facilitating complex chemical reactions that are significant for the synthesis of pharmacologically relevant molecules (Tanaka et al., 1990).
Antimicrobial and Antitubercular Activities
Synthetic routes involving the compound have led to the creation of azetidinone analogs showing promising antimicrobial and antitubercular activities. These findings suggest the compound's utility in the discovery and development of new antibiotics and treatments for tuberculosis, addressing the need for novel therapeutic agents in the fight against resistant bacterial strains (Chandrashekaraiah et al., 2014).
In Vitro Biological Activities
Further research demonstrates the compound's involvement in the synthesis of spiro[pyrrolidin-2,3′-oxindoles] with significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. These compounds have been synthesized via exo-selective 1,3-dipolar cycloaddition reactions, underscoring the compound's relevance in producing biologically active molecules that could lead to new therapeutic options for various infectious diseases (Haddad et al., 2015).
Synthesis of Functionalized Molecules
The compound is integral to the synthesis of novel polymers and heterocycles, demonstrating its role in creating materials with unique properties such as luminescence or specific biological activities. This aspect of research explores its application beyond traditional drug discovery, venturing into materials science and chemical biology for the development of novel functional materials (Zhang & Tieke, 2008).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine-2,5-dione structure have been reported to have a variety of biological activities . The exact target would depend on the specific modifications and functional groups present in the compound.
Mode of Action
It’s known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and allowing efficient exploration of the pharmacophore space . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment have been reported to positively affect the anticonvulsant activity for similar compounds .
Biochemical Pathways
Compounds with a similar structure have been reported to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar structure have been reported to have a variety of biological activities, which would depend on their specific targets .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-21-11-3-2-4-12(7-11)22(19,20)15-8-10(9-15)16-13(17)5-6-14(16)18/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVXRYMEICTMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

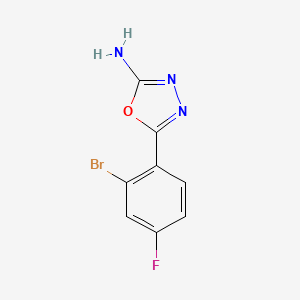



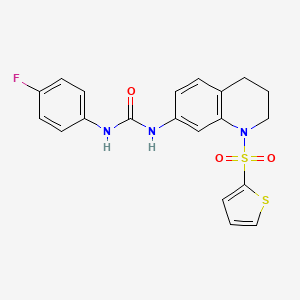

![2-(2,4-Difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2444595.png)
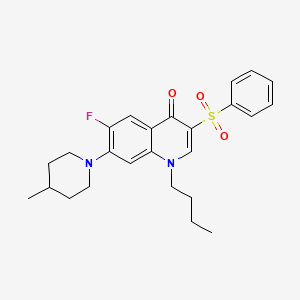

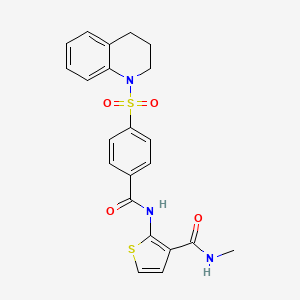
![1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2444605.png)
